molecular formula C7H10ClN3O B1448956 5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride CAS No. 2059971-77-4

5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride

Cat. No. B1448956
M. Wt: 187.63 g/mol
InChI Key: YNSWVVSMYNYTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Safety Information : It carries warning pictograms (GHS07) and hazard statements (H315, H319, H335). Precautionary measures include avoiding inhalation, skin contact, and eye contact. Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Molecular Structure Analysis

The molecular structure of 5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride consists of a pyrano[4,3-d]pyrimidine core with an amino group (NH2) at position 2. The chlorine ion (Cl-) forms a salt with the amine group, resulting in the hydrochloride form .


Physical And Chemical Properties Analysis

  • Purity : Typically 95% pure .

Scientific Research Applications

Preparation and Synthetic Pathways

  • Synthesis of Pyridopyrimidines : The transformation of pyrano[4,3-d]pyrimidin-5-ones into pyrido[4,3-d]pyrimidin-5(6H)-ones through treatment with amines signifies a foundational step in creating complex pyridopyrimidine structures. This process underscores the versatility of pyrano[4,3-d]pyrimidin derivatives in synthesizing new compounds with potential pharmacological applications (Ismail & Wibberley, 1968).

  • Hybrid Catalysts in Synthesis : The pyranopyrimidine core, including derivatives of 5H-pyrano[4,3-d]pyrimidines, plays a crucial role in the synthesis of medicinal and pharmaceutical compounds. The use of diversified hybrid catalysts in creating these structures opens up avenues for developing lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Biological and Pharmaceutical Applications

  • Antimicrobial and Anticancer Activities : Novel heterocyclic systems derived from furo[3,2-g]chromene, utilizing pyrano[4,3-d]pyrimidine derivatives as intermediates, have been explored for their antimicrobial and anticancer activities. This highlights the potential therapeutic applications of compounds synthesized from pyrano[4,3-d]pyrimidine derivatives (Ibrahim et al., 2022).

Safety And Hazards

  • Refer to the MSDS for detailed safety precautions .

properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-7-9-3-5-4-11-2-1-6(5)10-7;/h3H,1-2,4H2,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSWVVSMYNYTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(N=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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